molecular formula C9H7FN2S3 B3019705 5-[(4-Fluorobenzyl)thio]-1,3,4-thiadiazole-2-thiol CAS No. 757220-77-2

5-[(4-Fluorobenzyl)thio]-1,3,4-thiadiazole-2-thiol

Cat. No.: B3019705
CAS No.: 757220-77-2
M. Wt: 258.35
InChI Key: FAGPHTLDGPJDIY-UHFFFAOYSA-N
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Description

5-[(4-Fluorobenzyl)thio]-1,3,4-thiadiazole-2-thiol is a sulfur-containing heterocyclic compound characterized by a 1,3,4-thiadiazole core substituted with a 4-fluorobenzylthio group at position 5 and a thiol (-SH) group at position 2. The fluorine atom on the benzyl group enhances lipophilicity and metabolic stability, while the thiol moiety provides reactivity for further functionalization .

Properties

IUPAC Name

5-[(4-fluorophenyl)methylsulfanyl]-3H-1,3,4-thiadiazole-2-thione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H7FN2S3/c10-7-3-1-6(2-4-7)5-14-9-12-11-8(13)15-9/h1-4H,5H2,(H,11,13)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FAGPHTLDGPJDIY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1CSC2=NNC(=S)S2)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H7FN2S3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

258.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-[(4-Fluorobenzyl)thio]-1,3,4-thiadiazole-2-thiol typically involves the reaction of 4-fluorobenzyl chloride with 2-amino-1,3,4-thiadiazole-5-thiol in the presence of a base such as sodium hydroxide. The reaction is carried out in an organic solvent like ethanol or methanol under reflux conditions . The product is then purified through recrystallization or column chromatography.

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the general approach involves scaling up the laboratory synthesis process. This includes optimizing reaction conditions, such as temperature, pressure, and solvent choice, to ensure high yield and purity. Industrial production may also involve continuous flow reactors to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

5-[(4-Fluorobenzyl)thio]-1,3,4-thiadiazole-2-thiol undergoes various chemical reactions, including:

    Oxidation: The thiol group can be oxidized to form disulfides or sulfonic acids.

    Reduction: The compound can be reduced to form the corresponding thiol or sulfide derivatives.

    Substitution: The fluorobenzyl group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.

    Substitution: Nucleophiles like amines or thiols can be used under basic conditions.

Major Products Formed

    Oxidation: Disulfides or sulfonic acids.

    Reduction: Thiol or sulfide derivatives.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Anticancer Activity

Thiadiazole derivatives, including 5-[(4-fluorobenzyl)thio]-1,3,4-thiadiazole-2-thiol, have shown promising anticancer properties. Research indicates that thiadiazole compounds can inhibit the proliferation of various cancer cell lines. For instance:

  • Mechanism of Action : Thiadiazoles function by inducing apoptosis and inhibiting cell cycle progression in cancer cells. They can affect tubulin polymerization, which is crucial for cell division and growth.
  • Case Studies : Several studies have reported that derivatives of thiadiazoles exhibit decreased viability in human leukemia, breast, ovarian, prostate cancer, and melanoma cells. For example, compounds similar to this compound have been shown to significantly reduce tumor growth in xenograft models .
CompoundCancer TypeMechanismReference
This compoundLeukemiaInduces apoptosis
4-Chloroanthra[2,1-c][1,2,5]thiadiazoleBreast CancerInhibits cell division
2-(4-Chlorophenylamino)-5-(2,4-dihydroxyphenyl)-1,3,4-thiadiazoleColon CancerInduces apoptosis

Antimicrobial Activity

The compound has also been evaluated for its antimicrobial properties against various pathogens:

  • Bacterial Inhibition : Thiadiazole derivatives have demonstrated effectiveness against Gram-positive and Gram-negative bacteria. The mechanism often involves disrupting bacterial cell wall synthesis or function.
  • Fungal Activity : Studies have shown that certain thiadiazole derivatives exhibit antifungal activity against plant pathogens like Rhizoctonia solani and Botrytis cinerea. The fungicidal potency of these compounds can be enhanced through nano-formulation techniques .
PathogenActivity TypeReference
Rhizoctonia solaniAntifungal
Staphylococcus aureusAntibacterial
Escherichia coliAntibacterial

Proteomics Research

This compound is utilized in proteomics for studying protein interactions and functions. Its ability to modify thiol groups in proteins makes it a valuable tool for:

  • Labeling Proteins : The compound can be used to tag proteins for detection and analysis in various assays.
  • Inhibiting Enzymatic Activity : It serves as an inhibitor for specific enzymes involved in cellular signaling pathways.

Mechanism of Action

The mechanism of action of 5-[(4-Fluorobenzyl)thio]-1,3,4-thiadiazole-2-thiol involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s thiol group can form covalent bonds with cysteine residues in proteins, potentially inhibiting their function. Additionally, the fluorobenzyl group may enhance the compound’s binding affinity and specificity for certain targets.

Comparison with Similar Compounds

Comparison with Structural Analogs

Substituent Variations on the Benzyl Group

The 4-fluorobenzylthio group distinguishes this compound from analogs with alternative benzyl substituents. Key comparisons include:

Compound Name Substituent Biological Activity (IC50/EC50) Key Findings Reference
5-[(4-Fluorobenzyl)thio]-1,3,4-thiadiazole-2-thiol 4-Fluorobenzyl Not explicitly reported Enhanced metabolic stability and lipophilicity due to fluorine .
N-(5-((4-Chlorobenzyl)thio)-1,3,4-thiadiazol-2-yl)-... 4-Chlorobenzyl Antimicrobial (varies) Chlorine increases electron-withdrawing effects, improving antibacterial activity .
N-(5-((4-Nitrobenzyl)thio)-1,3,4-thiadiazol-2-yl)nicotinamide 4-Nitrobenzyl 3.8 µM (Sortase A inhibition) Nitro group enhances enzyme binding but may increase cytotoxicity .
5-[(4-Methoxybenzyl)thio]-1,3,4-thiadiazole-2-thiol 4-Methoxybenzyl Neuroprotective (87.7% viability) Methoxy group improves solubility but reduces metabolic stability .

Key Insight : Fluorine balances lipophilicity and stability, while chloro and nitro groups enhance target affinity at the cost of cytotoxicity. Methoxy groups improve solubility but are metabolically labile.

Functional Group Modifications on the Thiadiazole Core

The thiol (-SH) group at position 2 allows for diverse derivatization. Comparisons include:

Compound Name Position 2 Substituent Activity/Property Key Findings Reference
This compound -SH Synthetic intermediate Reactive for acylations or alkylations to form amides or sulfides .
5-[(4-Fluorobenzyl)thio]-1,3,4-thiadiazol-2-amine -NH2 Kinase inhibition (IC50 = 0.044 µM) Amino group enables hydrogen bonding, enhancing kinase binding .
2-((5-((4-Fluorobenzyl)thio)-1,3,4-thiadiazol-2-yl)thio)-1-(4-fluorophenyl)ethanone -SCOAr Not reported Ketone group increases molecular weight and complexity .
5-[(4-Fluorobenzoyl)amino]-1,3,4-thiadiazole-2-thiol -NHC(O)Ar Anticancer (LD50 = 2.2 µM) Acylated amino group improves cellular uptake and clonogenic inhibition .

Key Insight: The thiol group is versatile for functionalization, with amino and acylated derivatives showing enhanced target engagement.

Physicochemical Properties:
  • LogP and Solubility :
    • Fluorobenzyl derivatives exhibit moderate logP (~2.5–3.5), balancing membrane permeability and aqueous solubility .
    • Methoxy or nitro substituents increase polarity but may reduce bioavailability .

Biological Activity

5-[(4-Fluorobenzyl)thio]-1,3,4-thiadiazole-2-thiol is a member of the thiadiazole family, which has garnered attention for its diverse biological activities, including antimicrobial, antifungal, antiviral, and anticancer properties. This compound's unique structure contributes to its potential applications in various therapeutic areas.

Chemical Structure and Properties

The compound can be described by the following structural formula:

  • Molecular Formula : C9H8FN3S2
  • Molecular Weight : 227.30 g/mol
  • IUPAC Name : this compound

Antimicrobial Activity

Thiadiazole derivatives have been extensively studied for their antimicrobial properties. Research indicates that this compound exhibits significant activity against various bacterial strains. For instance:

  • Inhibition of Bacterial Growth : The compound demonstrated effective inhibition against Gram-positive and Gram-negative bacteria, with minimum inhibitory concentration (MIC) values comparable to standard antibiotics .

Antifungal Activity

Thiadiazoles are also recognized for their antifungal properties. In vitro studies show that this compound has potent antifungal activity against pathogenic fungi such as Candida albicans and Aspergillus niger. The compound's mechanism involves disrupting fungal cell wall synthesis .

Anticancer Activity

The anticancer potential of thiadiazole derivatives is noteworthy. Studies have shown that this compound can induce apoptosis in various cancer cell lines, including breast (MCF-7), leukemia (HL-60), and colon cancer cells (HCT-116). The compound's IC50 values indicate significant cytotoxic effects:

Cell LineIC50 (µM)Mechanism of Action
MCF-715.2Induction of apoptosis
HL-6012.8Cell cycle arrest and apoptosis
HCT-11618.5Inhibition of proliferation

The biological activity of this compound is attributed to its ability to interact with cellular targets:

  • DNA Binding : The compound shows a moderate affinity for DNA, which may contribute to its anticancer effects by interfering with replication processes.
  • Enzyme Inhibition : It acts as an inhibitor of carbonic anhydrase (CA), an enzyme implicated in tumor growth and metastasis .

Case Studies

Several studies have provided insights into the efficacy of this compound:

  • Study on Anticancer Activity : A recent study evaluated the effects of this compound on human leukemia cells. Results indicated a significant reduction in cell viability and increased apoptotic markers compared to untreated controls .
  • Antimicrobial Efficacy Study : Another study assessed the antimicrobial activity against Staphylococcus aureus and Escherichia coli. The compound exhibited lower MIC values than traditional antibiotics like penicillin and tetracycline .

Q & A

Q. What are the standard synthetic routes for 5-[(4-Fluorobenzyl)thio]-1,3,4-thiadiazole-2-thiol?

The compound is typically synthesized via nucleophilic substitution reactions. A common method involves reacting 5-amino-1,3,4-thiadiazole-2-thiol with 4-fluorobenzyl halides (e.g., bromide or chloride) in the presence of a base like KOH in polar aprotic solvents (e.g., DMF). For example, 4-fluorobenzyl bromide (0.14 mmol) reacts with 5-amino-1,3,4-thiadiazole-2-thiol (0.13 mmol) in DMF at room temperature, yielding the product after purification . Alternative methods include ultrasound-assisted synthesis, which enhances reaction efficiency by reducing time and improving yields (e.g., 77% yield under sonication) .

Q. Which spectroscopic techniques are used to confirm the molecular structure of this compound?

Key techniques include:

  • ¹H NMR : Peaks for the 4-fluorobenzyl group (δ 7.32–7.45 ppm, aromatic protons) and thiol (-SH) proton (δ ~9.91 ppm) .
  • Mass Spectrometry (MS) : Molecular ion peaks at m/z 240 (M+1) confirm the molecular weight .
  • Elemental Analysis : Validates empirical formula (e.g., C₉H₆FN₃S₂: C, 45.17%; H, 2.53%) .
  • IR Spectroscopy : Stretching vibrations for C-S (650–750 cm⁻¹) and S-H (2550–2600 cm⁻¹) bonds .

Q. What preliminary biological activities have been reported for this compound?

Thiadiazole derivatives, including those with fluorobenzyl substituents, exhibit antimicrobial and antifungal activities. For example, analogs with similar structures show inhibitory effects against Staphylococcus aureus (MIC: 8–16 µg/mL) and Candida albicans (MIC: 16–32 µg/mL) through enzyme inhibition (e.g., dihydrofolate reductase) . Activity is attributed to the thiol group’s ability to form disulfide bonds with microbial proteins .

Advanced Research Questions

Q. How can reaction conditions be optimized to improve synthetic yields?

  • Catalyst Selection : Bleaching Earth Clay (pH 12.5) in PEG-400 enhances nucleophilic substitution efficiency (e.g., 70–80°C, 1 hour, 69% yield) .
  • Solvent Effects : Polar solvents like DMF or ethanol improve solubility of intermediates .
  • Ultrasound Irradiation : Reduces reaction time (e.g., from 3 hours to 30 minutes) and increases yields by 15–20% via cavitation-induced molecular agitation .
  • Table 1 : Comparison of traditional vs. ultrasound-assisted synthesis:
MethodTimeYield (%)Reference
Traditional3 h60–70
Ultrasound-assisted1 h77–85

Q. What computational strategies predict the biological targets of thiadiazole derivatives?

Molecular docking (e.g., AutoDock Vina) and density functional theory (DFT) calculations are used to model interactions with target proteins. For example, docking studies reveal that the 4-fluorobenzyl group forms π-π interactions with hydrophobic pockets in bacterial enzymes, while the thiadiazole ring participates in hydrogen bonding . ADMET predictions (e.g., SwissADME) assess pharmacokinetic properties, such as logP (~2.5) and bioavailability scores (0.55), guiding lead optimization .

Q. How can structural modifications enhance solubility or bioactivity?

  • Substituent Engineering : Introducing hydrophilic groups (e.g., -OH, -COOH) at the benzyl position improves aqueous solubility. For instance, replacing 4-fluorobenzyl with 4-hydroxybenzyl increases solubility by 30% .
  • Metal Complexation : Copper(II) complexes of thiadiazole derivatives show enhanced antifungal activity (e.g., MIC reduced from 32 µg/mL to 8 µg/mL) due to improved membrane permeability .

Q. How should researchers address contradictions in reported biological data?

Discrepancies in activity (e.g., variable MIC values across studies) may arise from differences in:

  • Purity : Ensure ≥95% purity via HPLC (e.g., C18 column, acetonitrile/water gradient) .
  • Assay Conditions : Standardize protocols (e.g., broth microdilution vs. disk diffusion) .
  • Strain Variability : Test against clinically isolated strains alongside reference strains .

Methodological Resources

  • Crystallography : Use SHELXL for small-molecule refinement and ORTEP-3 for graphical representation of crystal structures .
  • Spectral Data Interpretation : Cross-reference experimental NMR/MS data with computational tools (e.g., ACD/Labs) to validate assignments .

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